Home > Products > Screening Compounds P42723 > Lurasidone metabolite 14326
Lurasidone metabolite 14326 - 186204-33-1

Lurasidone metabolite 14326

Catalog Number: EVT-253719
CAS Number: 186204-33-1
Molecular Formula: C28H36N4O3S
Molecular Weight: 508.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lurasidone metabolite 14326 is an active metabolite of the atypical antipsychotic Lurasidone . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity . The salt form (Lurasidone metabolite 14326 hydrochloride) usually boasts enhanced water solubility and stability .

Synthesis Analysis

Lurasidone is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites . Binding site affinities for the active metabolites ID-14283 and ID-14326 are similar to those of lurasidone .

Physical And Chemical Properties Analysis

The physical and chemical properties of Lurasidone metabolite 14326 include a molecular formula of C28H36N4O3S, an average mass of 508.675 Da, and a monoisotopic mass of 508.250824 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 658.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 140.4±0.3 cm3, a polar surface area of 105 Å2, and a molar volume of 383.8±3.0 cm3 .

Lurasidone

    Compound Description: Lurasidone is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. [, , , ] It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and a partial agonist at 5-HT1A receptors. [] Lurasidone is metabolized by CYP3A4, resulting in various metabolites, some pharmacologically active. []

ID-14283

    Compound Description: ID-14283 is an active metabolite of Lurasidone. [] Like Lurasidone, it exhibits antipsychotic activity.

    Relevance: ID-14283 is formed through the metabolism of Lurasidone. [] This metabolic pathway likely also leads to the formation of "Lurasidone metabolite 14326," making these compounds structurally related.

Hydroxylurasidone

    Compound Description: Hydroxylurasidone is a metabolite of Lurasidone. []

Ziprasidone

    Compound Description: Ziprasidone is an atypical antipsychotic medication belonging to the 1,2-benzisothiazole class, similar to Lurasidone. [] It is primarily metabolized in the liver and excreted in feces. []

    Relevance: Ziprasidone and Lurasidone share a similar chemical structure, both belonging to the 1,2-benzisothiazole class of antipsychotics. [] This structural similarity suggests that "Lurasidone metabolite 14326" might also share some structural features with Ziprasidone.

Overview

Lurasidone metabolite 14326, also known as 5α/6α-hydroxy Lurasidone, is a significant metabolite of the atypical antipsychotic drug lurasidone. This compound is classified under the benzisothiazole derivatives and is primarily generated through the metabolic processes involving cytochrome P450 enzymes in the liver. The chemical structure of Lurasidone metabolite 14326 is represented by the molecular formula C28H36N4O3SC_{28}H_{36}N_{4}O_{3}S and has a molecular weight of approximately 508.69 g/mol. Its identification is crucial in understanding the pharmacokinetics and pharmacodynamics of lurasidone itself, as it contributes to the drug's therapeutic effects and safety profile .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lurasidone metabolite 14326 occurs primarily through hepatic metabolism, specifically via cytochrome P450 3A4 (CYP3A4). This enzyme facilitates various biotransformation pathways including oxidative N-dealkylation and hydroxylation. The metabolic pathway can be summarized as follows:

  1. N-dealkylation: This process removes alkyl groups from the nitrogen atom, leading to the formation of several metabolites.
  2. Hydroxylation: Hydroxyl groups are introduced into the compound, which is a common modification in drug metabolism.
  3. S-oxidation: Involves oxidation of sulfur-containing groups within the molecule.
  4. Reductive cleavage: This step involves breaking down specific chemical bonds, particularly in the isothiazole ring, followed by S-methylation .

These metabolic processes result in various active and inactive metabolites, with Lurasidone metabolite 14326 being one of them.

Molecular Structure Analysis

Structure and Data

Lurasidone metabolite 14326 features a complex molecular structure characterized by multiple functional groups. The detailed structure can be represented as follows:

  • Molecular Formula: C28H36N4O3SC_{28}H_{36}N_{4}O_{3}S
  • CAS Number: 186204-33-1
  • Key Functional Groups: Hydroxyl groups, benzisothiazole moiety, piperazine ring.

The structural representation indicates that it retains significant portions of the parent compound lurasidone while incorporating modifications that influence its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Lurasidone metabolite 14326 participates in various chemical reactions primarily related to its metabolic pathways. These include:

  • Hydroxylation Reactions: Introducing hydroxyl groups which can alter solubility and reactivity.
  • Oxidative Reactions: Converting functional groups to more polar forms, facilitating excretion.
  • Conjugation Reactions: Potentially forming conjugates with glucuronic acid or sulfate, enhancing water solubility for elimination .

The exact reaction mechanisms involve intricate interactions with enzymatic systems within the liver.

Mechanism of Action

Process and Data

Lurasidone metabolite 14326 exhibits pharmacological activity primarily through its interaction with neurotransmitter receptors in the brain. It demonstrates affinity for:

  • Dopamine D2 Receptors: Modulating dopaminergic activity, which is crucial for managing symptoms of schizophrenia.
  • Serotonin 5-HT2A Receptors: Acting as an antagonist at these receptors, contributing to antipsychotic effects.
  • Serotonin 5-HT1A Receptors: Exhibiting partial agonist activity which may enhance mood and cognitive functions.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lurasidone metabolite 14326 possesses several noteworthy physical and chemical properties:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its lipophilic nature.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are essential for understanding how this metabolite behaves in biological systems and its potential interactions with other compounds .

Applications

Scientific Uses

Lurasidone metabolite 14326 serves several important roles in scientific research:

  1. Pharmacokinetic Studies: Understanding how lurasidone is processed in the body helps optimize dosing regimens.
  2. Drug Development: Insights into metabolites can inform the design of new antipsychotic agents with improved efficacy and safety profiles.
  3. Clinical Research: Evaluating the effects of lurasidone on various patient populations, particularly those with hepatic impairments where metabolism may differ significantly.
Introduction to Lurasidone Metabolite 14326

Definition and Role in Lurasidone Pharmacokinetics

Lurasidone metabolite 14326 (ID-14326) is a pharmacologically active biotransformation product of the atypical antipsychotic lurasidone hydrochloride. Chemically identified as a product of oxidative N-dealkylation and hydroxylation pathways, this metabolite retains the core structural elements of the parent compound, featuring the benzisothiazolylpiperazine moiety linked to a modified cyclohexylmethylnorbornane imide group [1] [4]. Its molecular formula is C₂₈H₃₆N₄O₃S, with a molecular weight of 508.68 g/mol, distinguishing it from lurasidone (C₂₈H₃₆N₄O₂S, 492.68 g/mol) by the addition of an oxygen atom [1] [7].

Table 1: Molecular Properties of Lurasidone and Metabolite 14326

PropertyLurasidoneMetabolite 14326
Molecular FormulaC₂₈H₃₆N₄O₂SC₂₈H₃₆N₄O₃S
Molecular Weight (g/mol)492.68508.68
Primary Metabolic PathwayCYP3A4CYP3A4
Protein Binding~99%Not fully characterized
Bioactivity StatusParent drugActive metabolite

In pharmacokinetic studies, ID-14326 is generated primarily via hepatic cytochrome P450 3A4 (CYP3A4)-mediated metabolism. The metabolic sequence involves:

  • Initial oxidation: Lurasidone undergoes hydroxylation of its norbornane ring.
  • N-dealkylation: Cleavage of the piperazine-cyclohexylmethyl bond yields ID-14326 [4] [7].This metabolite circulates at approximately 3% of parent drug exposure levels at steady state, with a plasma half-life of 7–10 hours—shorter than lurasidone’s 18–40 hours [4] [7]. Renal excretion accounts for <10% of its elimination, while fecal excretion predominates (67–80%), consistent with lurasidone’s overall clearance pathways [4] [8].

Historical Context of Metabolite Discovery and Characterization

ID-14326 was first identified during preclinical development of lurasidone in the early 2000s. Accelerated research followed lurasidone’s FDA approval for schizophrenia (2010) and bipolar depression (2013), driven by the need to elucidate its metabolic fate [5] [7]. Key milestones include:

  • 2009–2011: Phase I human radiolabeled studies quantified ID-14326 as a minor circulating metabolite, detected alongside major inactive metabolites (ID-20219, ID-20220) and the active metabolite ID-14283 [4] [7].
  • Analytical characterization: Researchers employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to resolve its structure. Nuclear magnetic resonance (NMR) spectroscopy confirmed the hydroxylated norbornane configuration [3] [7].
  • Pharmacological validation: In vitro receptor binding assays (2010–2012) demonstrated ID-14326’s affinity for dopamine D₂ and serotonin 5-HT₂ₐ receptors, confirming its activity [3] [8].

The metabolite’s isolation proved challenging due to its low plasma concentrations. Advanced techniques like high-resolution mass spectrometry (HRMS) were pivotal in differentiating it from structural isomers [7].

Significance in Antipsychotic Drug Metabolism Research

ID-14326 exemplifies how minor metabolites can contribute to the net pharmacological activity of psychotropic drugs. Research highlights include:

Receptor Binding Profile

ID-14326 shares lurasidone’s high-affinity antagonism at dopamine D₂ (Kᵢ = ~1 nM) and serotonin 5-HT₂ₐ (Kᵢ = ~0.5 nM) receptors. Crucially, it retains partial agonism at 5-HT₁ₐ receptors (Kᵢ = ~6 nM), which modulates mood and cognition [3] [8]. Unlike lurasidone, it shows weaker 5-HT₇ receptor blockade, suggesting distinct contributions to clinical effects [3] [7].

Table 2: Receptor Binding Affinities (Kᵢ, nM) of Lurasidone and Metabolite 14326

ReceptorLurasidoneMetabolite 14326Pharmacological Action
Dopamine D₂0.994~1.0Antagonism
5-HT₂ₐ0.47~0.5Antagonism
5-HT₇0.495>10Antagonism
5-HT₁ₐ6.38~6.0Partial agonism
α₂C-adrenergic10.8Not reportedAntagonism

Implications for Drug Design

  • Active metabolite synergism: ID-14326 and ID-14283 (another active metabolite) collectively enhance lurasidone’s efficacy at D₂/5-HT₂ₐ receptors, potentially allowing lower therapeutic doses [4] [7].
  • Metabolic stability insights: Its formation pathway informs strategies to optimize lurasidone analogs for reduced CYP3A4 dependency [7] [8].
  • Drug-drug interactions: As a CYP3A4 product, ID-14326 levels fluctuate with co-administered inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin), explaining variable lurasidone responses [4] [7].

Research Applications

ID-14326 is a biomarker in pharmacokinetic studies assessing:

  • Hepatic impairment impact on lurasidone clearance [7].
  • Genetic polymorphisms in CYP3A4/5 affecting metabolite profiles [8].

Table 3: Research Implications of Metabolite 14326

Research DomainSignificance of ID-14326
Pharmacokinetic ModelingRefines lurasidone exposure predictions by accounting for active metabolites
Drug-Drug InteractionsExplains CYP3A4-mediated variability in clinical response
Receptor OccupancyContributes to net D₂/5-HT₂ₐ blockade beyond parent drug
Biomarker DevelopmentPotential indicator of metabolic pathway activity

Current investigations focus on quantifying its penetration across the blood-brain barrier and contributions to lurasidone’s pro-cognitive effects in bipolar depression [7] [8].

Properties

CAS Number

186204-33-1

Product Name

Lurasidone metabolite 14326

IUPAC Name

(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

Molecular Formula

C28H36N4O3S

Molecular Weight

508.7 g/mol

InChI

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1

InChI Key

JVTNTCYRWHASTQ-KBICSIMZSA-N

SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@H](C7)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.